molecular formula C14H15O4P B12428919 Di-o-tolyl-phosphate-d14

Di-o-tolyl-phosphate-d14

Cat. No.: B12428919
M. Wt: 292.33 g/mol
InChI Key: OHRCKPRYDGSBRN-DDAUHAMOSA-N
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Description

Di-o-tolyl-phosphate-d14: is a deuterium-labeled derivative of Di-o-tolyl-phosphate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for detailed studies of its pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-o-tolyl-phosphate-d14 can be synthesized by reacting deuterated toluene with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is common to verify the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Di-o-tolyl-phosphate-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphates .

Scientific Research Applications

Chemistry: Di-o-tolyl-phosphate-d14 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for precise tracking using NMR spectroscopy .

Biology: In biological research, it is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-labeled counterparts .

Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope label provides accurate quantitation in these studies .

Industry: this compound is used in the development of flame retardants and plasticizers. Its unique properties enhance the performance of these materials in various industrial applications .

Mechanism of Action

The mechanism of action of Di-o-tolyl-phosphate-d14 involves its interaction with specific molecular targets and pathways. The deuterium label affects the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, and excretion patterns. This makes it a valuable tool in studying drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its deuterium label, which provides distinct advantages in scientific research. The stable isotope allows for precise tracking and quantitation in various studies, making it a valuable tool in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H15O4P

Molecular Weight

292.33 g/mol

IUPAC Name

bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate

InChI

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

OHRCKPRYDGSBRN-DDAUHAMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C

Origin of Product

United States

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